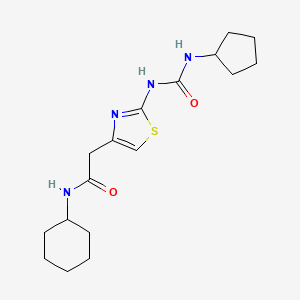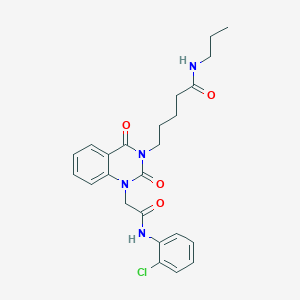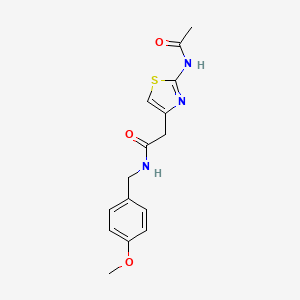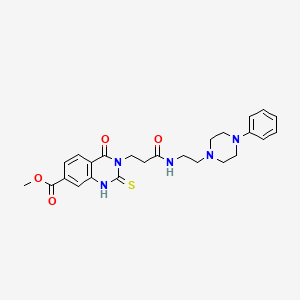
N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
準備方法
The synthesis of N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the cyclopentylureido group: This step involves the reaction of the thiazole derivative with cyclopentyl isocyanate to form the cyclopentylureido group.
Cyclohexyl substitution: The final step involves the substitution of the thiazole derivative with cyclohexylamine under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the ring.
科学的研究の応用
N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent, given the known activities of thiazole derivatives.
作用機序
The mechanism of action of N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with signaling pathways involved in inflammation and cancer .
類似化合物との比較
N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug known for its effectiveness against bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and potential therapeutic applications.
特性
分子式 |
C17H26N4O2S |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C17H26N4O2S/c22-15(18-12-6-2-1-3-7-12)10-14-11-24-17(20-14)21-16(23)19-13-8-4-5-9-13/h11-13H,1-10H2,(H,18,22)(H2,19,20,21,23) |
InChIキー |
BGLKVHUKRHZJJR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11274041.png)

![Methyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274059.png)

![2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11274068.png)
![N-(3-chloro-4-fluorophenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274071.png)
![N-(2-Ethoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11274080.png)
![2-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11274083.png)


![N-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11274104.png)
![Tert-butyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274117.png)

